An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Cha-OH
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Cha-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative widely utilized in peptide synthesis. Its unique structural and physicochemical properties make it a valuable building block for enhancing the therapeutic potential of peptides. The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly influence the pharmacological characteristics of a peptide, often leading to increased metabolic stability, improved receptor affinity, and modulated conformation.
Core Physicochemical Properties
Fmoc-Cha-OH is a white to off-white crystalline powder. Its key properties are summarized below, providing essential information for its handling, storage, and application in synthetic protocols.
General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-cyclohexylpropanoic acid | [1] |
| Synonyms | Fmoc-L-cyclohexylalanine, N-α-Fmoc-β-cyclohexyl-L-alanine | [1] |
| CAS Number | 135673-97-1 | [1] |
| Molecular Formula | C₂₄H₂₇NO₄ | [1] |
| Molecular Weight | 393.48 g/mol | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
Physical and Analytical Properties
| Property | Value | Reference(s) |
| Melting Point | 125-130 °C | [1] |
| Solubility | Clearly soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [2] |
| Purity (HPLC) | ≥98.0% | [1] |
| Enantiomeric Purity | ≥99.5% | [1] |
| Storage Temperature | 2-30°C | [1] |
Chemical Structure and Identifiers
The structure of Fmoc-Cha-OH, featuring the Fmoc protecting group attached to the alpha-amino group of L-cyclohexylalanine, is fundamental to its function in peptide synthesis.
| Identifier Type | Identifier |
| SMILES | C1CCC(CC1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChI | InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
| InChIKey | HIJAUEZBPWTKIV-QFIPXVFZSA-N |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of Fmoc-Cha-OH are provided below. These protocols are intended as general guidelines and may require optimization for specific applications.
Synthesis of Fmoc-Cha-OH
This protocol describes a representative procedure for the synthesis of Fmoc-Cha-OH from L-cyclohexylalanine.
-
Dissolution: Dissolve L-cyclohexylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the Fmoc-Cha-OH product to precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Determination of Physicochemical Properties
1. Melting Point Determination (Capillary Method) [3]
-
Sample Preparation: Place a small amount of finely powdered, dry Fmoc-Cha-OH into a capillary tube, sealed at one end. Pack the sample to a height of 2-3 mm by gently tapping the tube.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (125-130°C).
-
Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.
2. Purity Determination by Reverse-Phase HPLC (RP-HPLC) [4]
This method is used to assess the chemical purity of Fmoc-Cha-OH.
-
Sample Preparation: Prepare a stock solution of Fmoc-Cha-OH by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm.
-
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.
3. Enantiomeric Purity by Chiral HPLC [5][6]
This protocol is for determining the proportion of the L-enantiomer relative to the D-enantiomer.
-
Sample Preparation: Dissolve Fmoc-Cha-OH in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1, 250 x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with additives like triethylamine (TEA) and formic acid (FA) to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 265 nm.
-
-
Analysis: Inject the sample. The enantiomeric purity is determined by comparing the peak area of the L-enantiomer to the total peak area of both L- and D-enantiomers.
4. Solubility Determination (Shake-Flask Method) [7][8]
This method determines the equilibrium solubility of Fmoc-Cha-OH in a given solvent.
-
Preparation of Saturated Solution: Add an excess amount of Fmoc-Cha-OH to a vial containing a known volume of the solvent (e.g., DMF).
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation for HPLC: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by RP-HPLC as described in the purity determination protocol, using a calibration curve generated from standard solutions of known concentrations.
-
Calculation: Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cha-OH is a standard building block for introducing cyclohexylalanine residues into peptides via Fmoc-based SPPS.[2] The bulky cyclohexyl side chain can present steric hindrance, potentially leading to lower coupling efficiency. Therefore, optimized protocols are recommended.
Standard Fmoc-SPPS Protocol for Incorporating Fmoc-Cha-OH
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Cha-OH:
-
In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents) and a potent coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated Fmoc-Cha-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours, or even overnight, is recommended.
-
-
Monitoring Coupling Completion (Kaiser Test): [9][10]
-
After the coupling reaction, wash a small sample of resin beads thoroughly with DMF.
-
Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads.
-
Heat at 100-110°C for 5 minutes.
-
A negative test (yellow/colorless beads and solution) indicates complete coupling. A positive test (intense blue beads/solution) indicates incomplete coupling, and a recoupling step is necessary.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Conclusion
Fmoc-Cha-OH is an essential building block in modern peptide chemistry, providing a strategic tool to enhance the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical properties and the application of optimized synthetic and analytical protocols are crucial for its successful incorporation and for achieving high-purity target peptides. The data and methodologies presented in this guide offer a solid foundation for researchers to effectively utilize Fmoc-Cha-OH in their drug discovery and development programs.
References
- 1. Fmoc-Cha-OH Novabiochem 135673-97-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]



